molecular formula C8H3ClIN3O2 B13203750 4-Chloro-8-iodo-3-nitro-1,6-naphthyridine

4-Chloro-8-iodo-3-nitro-1,6-naphthyridine

Cat. No.: B13203750
M. Wt: 335.48 g/mol
InChI Key: LGNUHTRFKRIYCZ-UHFFFAOYSA-N
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Description

4-Chloro-8-iodo-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-iodo-3-nitro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-iodo-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chlorine or iodine positions .

Scientific Research Applications

4-Chloro-8-iodo-3-nitro-1,6-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodo-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and iodine atoms can also participate in binding interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-iodo-1,6-naphthyridine
  • 1,8-Dibromopyrene
  • 1-Chloro-benzo[b][1,6]naphthyridine

Uniqueness

4-Chloro-8-iodo-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group on the naphthyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H3ClIN3O2

Molecular Weight

335.48 g/mol

IUPAC Name

4-chloro-8-iodo-3-nitro-1,6-naphthyridine

InChI

InChI=1S/C8H3ClIN3O2/c9-7-4-1-11-2-5(10)8(4)12-3-6(7)13(14)15/h1-3H

InChI Key

LGNUHTRFKRIYCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)I)N=CC(=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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